

Foreword: Situating Dichloromethylphenylsilane in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dichloromethylphenylsilane*

Cat. No.: *B109416*

[Get Quote](#)

Dichloromethylphenylsilane ($C_7H_8Cl_2Si$) is a cornerstone organosilicon compound, occupying a critical nexus between fundamental organic synthesis and applied polymer science. As a difunctional silane, its reactivity is dominated by the two silicon-chlorine (Si-Cl) bonds, which serve as highly versatile handles for molecular elaboration. The presence of both a methyl and a phenyl group on the silicon atom imparts specific steric and electronic properties that modulate its reactivity and define the characteristics of the resulting materials. This guide moves beyond a simple recitation of reactions to provide a causal understanding of its chemical behavior, empowering researchers to leverage its unique profile for the rational design of molecules and materials. It is used commercially as an intermediate for silicone fluids, resins, and elastomers.^[1]

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's intrinsic properties is paramount to predicting and controlling its reactivity.

Table 1: Physicochemical Properties of **Dichloromethylphenylsilane**

Property	Value	Source
CAS Number	149-74-6	[2]
Molecular Formula	C ₇ H ₈ Cl ₂ Si	[3]
Molecular Weight	191.13 g/mol	[1]
Appearance	Clear, colorless liquid	[3] [4]
Density	1.176 g/mL at 25 °C	[2] [4]
Boiling Point	205 °C	[3] [4]
Melting Point	-53 °C	[5]
Flash Point	82 °C	[3]

| Solubility | Insoluble in water; reacts violently.[\[1\]](#)[\[3\]](#)[\[5\]](#) Soluble in common organic solvents. ||

The Si-Cl bonds in **dichloromethylphenylsilane** are highly polarized due to the significant electronegativity difference between silicon (1.90) and chlorine (3.16). This renders the silicon atom highly electrophilic, making it a prime target for nucleophilic attack.[\[6\]](#) This electrophilicity is the central theme of its reactivity profile.

The Cornerstone Reaction: Hydrolysis and Polycondensation

The most characteristic reaction of **dichloromethylphenylsilane** is its vigorous and exothermic reaction with water.[\[3\]](#)[\[5\]](#) This process is not merely a decomposition but the primary pathway to synthesizing polysiloxanes, the backbone of silicone polymers.[\[7\]](#)

Mechanism: A Tale of Two pH Regimes

The reaction proceeds in two distinct stages: hydrolysis followed by condensation. The mechanism is catalyzed by both acid and base.[\[8\]](#)

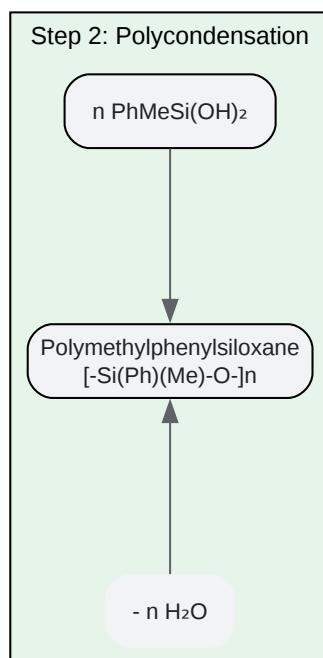
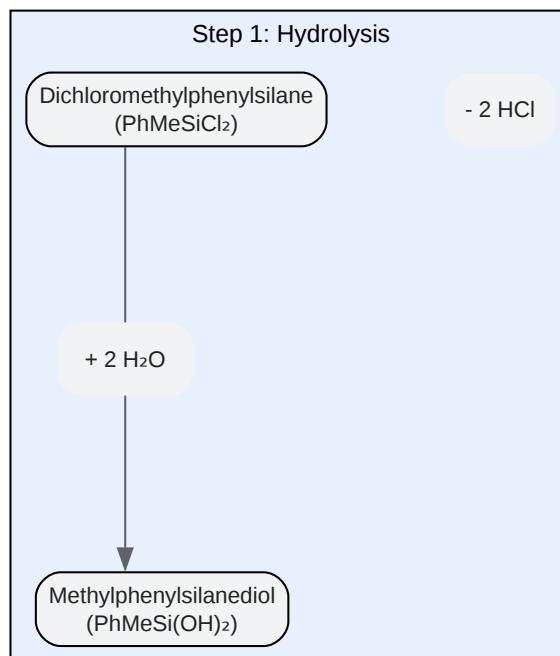
- Hydrolysis: The two Si-Cl bonds are sequentially replaced by hydroxyl groups (silanols, -Si-OH). This occurs via a bimolecular nucleophilic displacement reaction where water attacks the electrophilic silicon center.[\[8\]](#)

- Condensation: The initially formed methylphenylsilanediol is unstable and readily undergoes intermolecular condensation. A hydroxyl group from one molecule attacks the silicon atom of another, eliminating a molecule of water to form a stable siloxane linkage (Si-O-Si).[6]

The pH of the reaction medium critically dictates the kinetics and the structure of the resulting polymer.[8]

- Acid Catalysis: Under acidic conditions, the reaction involves the protonation of a hydroxyl or alkoxy group, making it a better leaving group. This generally leads to faster hydrolysis and slower condensation, favoring the formation of less branched, more linear, or loosely cross-linked polymers.[8][9]
- Base Catalysis: Under basic conditions, hydroxyl anions directly attack the silicon atom.[8] This typically results in a faster condensation rate relative to hydrolysis, promoting the formation of more highly branched and densely cross-linked colloidal particles.[8]

Diagram 1: Hydrolysis and Condensation of **Dichloromethylphenylsilane**



[Click to download full resolution via product page](#)

Caption: The two-stage process of forming polymethylphenylsiloxane.

Experimental Protocol: Controlled Hydrolysis for Oligomer Synthesis

This protocol describes a controlled hydrolysis to favor the formation of short-chain oligomers rather than a high-molecular-weight polymer. The causality for using a mixed solvent system (ether/acetone) is to moderate the reaction rate and maintain homogeneity.

- **System Preparation:** A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas outlet/scrubber (to neutralize the evolved HCl gas). The entire apparatus must be thoroughly dried.
- **Reagent Charging:** Charge the flask with a solution of **dichloromethylphenylsilane** (1.0 eq) in anhydrous diethyl ether.
- **Hydrolysis:** Prepare a solution of water (2.0 eq) and pyridine (2.1 eq, as an HCl scavenger) in a mixture of diethyl ether and acetone. Add this solution dropwise to the stirred silane solution at 0-5 °C. **Rationale:** The low temperature and slow addition are crucial to dissipate the heat of reaction and prevent runaway polymerization.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours to ensure complete reaction.
- **Work-up:** Filter the mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methylphenylsiloxane oligomers.

Nucleophilic Substitution at Silicon

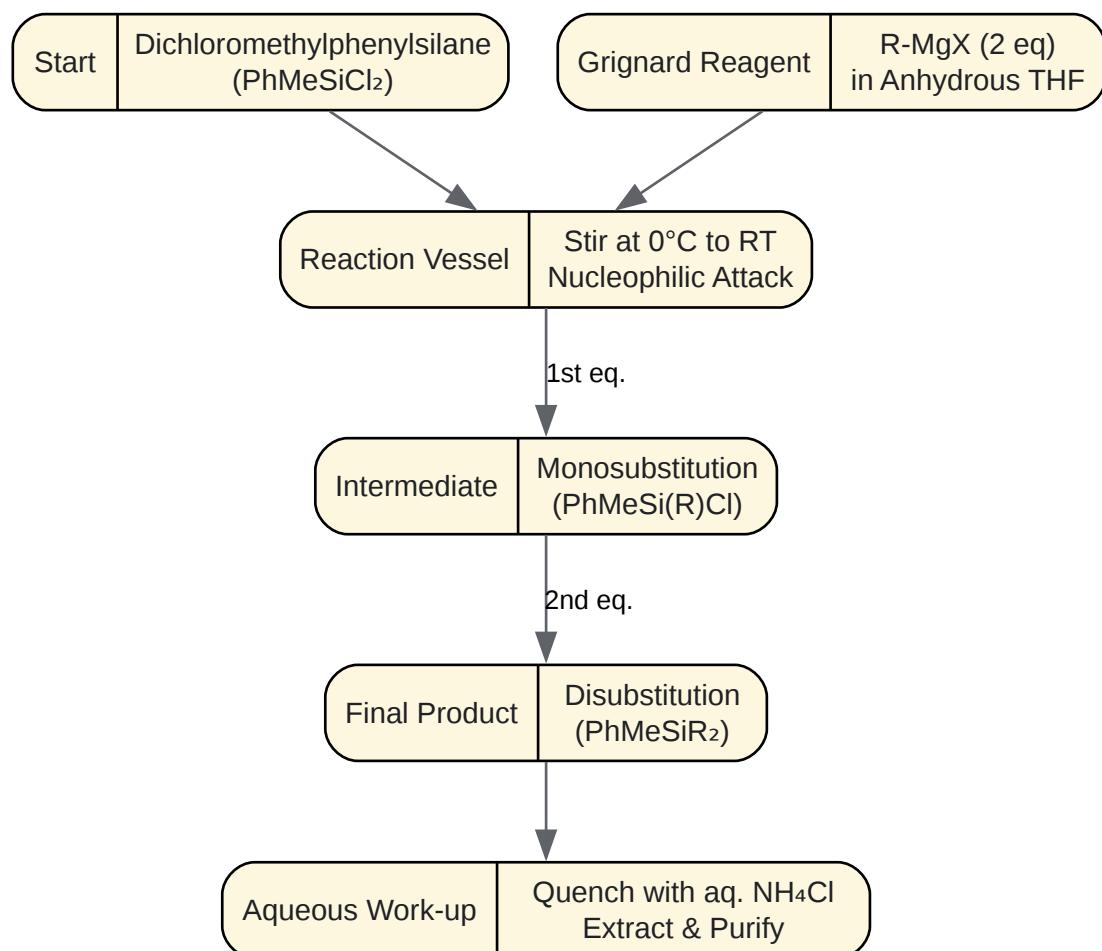
Beyond water, the electrophilic silicon center of **dichloromethylphenylsilane** readily reacts with a wide array of nucleophiles. This allows for the precise installation of new carbon-silicon or heteroatom-silicon bonds.

Grignard Reactions: Forging New Si-C Bonds

The reaction with Grignard reagents ($\text{R}-\text{MgX}$) is a powerful and fundamental method for replacing the chlorine atoms with alkyl or aryl groups.^[6] This reaction is a cornerstone of organosilicon synthesis, enabling the creation of tetraorganosilanes with tailored properties.

- Causality and Control: The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the silicon atom.^[10] Stoichiometry is key to product selectivity. Using one equivalent of Grignard reagent can lead to the monosubstituted product (e.g., chloro(ethyl)methylphenylsilane), while two or more equivalents will drive the reaction to the disubstituted product (e.g., diethylmethylphenylsilane). The reaction is significantly faster in tetrahydrofuran (THF) than in diethyl ether.^[11]

Diagram 2: Grignard Reaction Workflow



[Click to download full resolution via product page](#)

Caption: Stepwise substitution of chlorine atoms using a Grignard reagent.

Experimental Protocol: Synthesis of Diethylmethylphenylsilane

This protocol details the reaction with ethylmagnesium bromide. The absolute requirement for anhydrous conditions is a central theme, as Grignard reagents react with even trace amounts of water.[\[10\]](#)

- System Preparation: Assemble a dry, three-necked flask with a dropping funnel, condenser, and nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.[\[10\]](#)
- Reagent Preparation: Prepare or procure a standardized solution of ethylmagnesium bromide in anhydrous THF.
- Initial Charging: Charge the flask with a solution of **dichloromethylphenylsilane** (1.0 eq) in anhydrous THF and cool to 0 °C in an ice bath.
- Addition: Add the ethylmagnesium bromide solution (2.1 eq) dropwise via the addition funnel, maintaining the temperature below 10 °C. Rationale: This prevents side reactions and ensures controlled substitution.
- Reaction: After addition, allow the mixture to warm to room temperature and stir for 3 hours. The formation of magnesium salts will result in a cloudy suspension.
- Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.[\[10\]](#) Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether, and combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by vacuum distillation to yield pure diethylmethylphenylsilane.

Reduction to Hydrosilanes

The conversion of Si-Cl bonds to silicon-hydride (Si-H) bonds is a critical transformation, as hydrosilanes are versatile reagents in their own right, most notably for hydrosilylation reactions.[\[12\]](#)

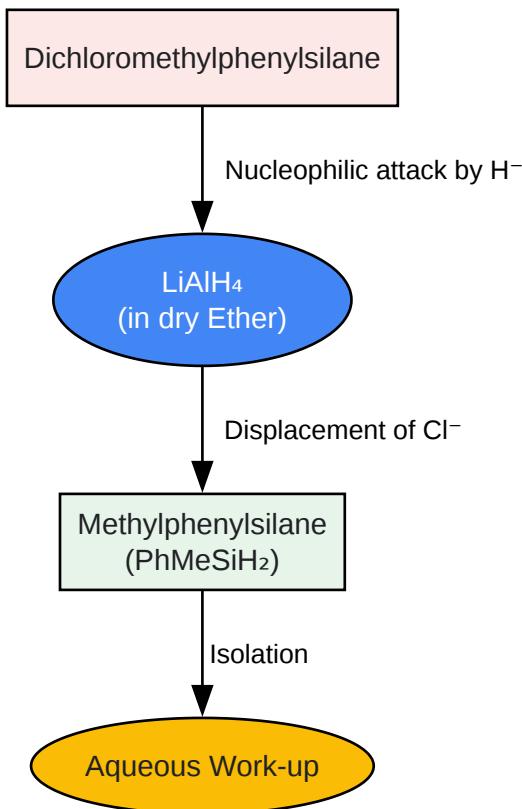
Mechanism and Reagent Choice

The reduction is typically accomplished with powerful hydride-donating reagents.

- Lithium Aluminum Hydride (LiAlH_4): This is the reagent of choice for reducing chlorosilanes. [13][14] It is a potent source of nucleophilic hydride (H^-) that readily attacks the electrophilic silicon center, displacing chloride.[15]
- Sodium Borohydride (NaBH_4): In contrast, NaBH_4 is generally not strong enough to efficiently reduce the robust Si-Cl bond under standard conditions.[14] This highlights the need to match reagent reactivity to the substrate. The choice of LiAlH_4 is a deliberate one based on its superior reducing power.[13]

The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or THF, as LiAlH_4 reacts violently with protic solvents like water and alcohols.[15]

Diagram 3: Reduction of **Dichloromethylphenylsilane** with LiAlH_4



[Click to download full resolution via product page](#)

Caption: Conversion of Si-Cl bonds to Si-H bonds using LiAlH₄.

Safety and Handling: A Mandate for Caution

Dichloromethylphenylsilane is a hazardous chemical that demands rigorous safety protocols.

[2]

- Corrosivity and Reactivity: It is classified as corrosive and causes severe skin burns and eye damage.[2][16] It reacts violently with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride.[1][3]
- Incompatible Materials: Avoid contact with water, alcohols, strong acids, strong bases, and strong oxidizing agents.[2]
- Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment, including impervious gloves, safety goggles, a face shield, and protective clothing, is mandatory.[16] Keep containers tightly closed in a dry, cool, and well-ventilated place away from moisture.[3]
- Fire Hazard: The liquid is flammable. Use dry chemical or carbon dioxide extinguishers; do not use water.

Conclusion: A Versatile Synthetic Platform

The reactivity profile of **dichloromethylphenylsilane** is defined by the electrophilicity of its silicon center, a characteristic conferred by the two attached chlorine atoms. This fundamental property makes it susceptible to attack by a wide range of nucleophiles, from water in hydrolysis reactions that build the foundation of silicone polymers, to organometallic reagents that forge new carbon-silicon bonds, to hydrides that generate valuable hydrosilanes. A thorough, mechanistic understanding of these core reactions allows the researcher to harness **dichloromethylphenylsilane** not just as a chemical, but as a precise tool for molecular and macromolecular engineering.

References

- Organosilicon Chemistry. Source: American Chemical Society. [\[Link\]](#)
- Silane/iodine-based cleavage of esters and ethers under neutral conditions.

- Silane/iodine-based cleavage of esters and ethers under neutral conditions. Source: Proceedings of the National Academy of Sciences (PNAS). [\[Link\]](#)
- **Dichloromethylphenylsilane** | C7H8Cl2Si | CID 9006.
- Dichloro(methyl)phenylsilane | CAS#:149-74-6. Source: Chemsoc. [\[Link\]](#)
- Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds.
- Organosilicon chemistry - Wikipedia. Source: Wikipedia. [\[Link\]](#)
- Chemical Reactions and Properties of Organosilicon Compounds Related to New Materials.
- Kinetics and Mechanism of the Hydrolysis and Alcoholsysis of Alkoxy silanes. Source: Scholars' Mine, Missouri S&T. [\[Link\]](#)
- Ether cleavage - Wikipedia. Source: Wikipedia. [\[Link\]](#)
- Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. Source: eScholarship, University of California. [\[Link\]](#)
- Dichloro(methyl)phenylsilane, 98%. Source: Ottokemi. [\[Link\]](#)
- Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Source: Chemistry Steps. [\[Link\]](#)
- Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes.
- Cleavage Of Ethers With Acid. Source: Master Organic Chemistry. [\[Link\]](#)
- Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Source: National Institutes of Health (NIH). [\[Link\]](#)
- Synthesis and characterization of polar polysiloxanes.
- Grignard reaction with chlorosilanes in THF: a kinetic study.
- Typical hydrolysis reaction mechanisms of chlorosilanes with water....
- Typical polysiloxane synthesis.
- Mechanism of the Acid-Catalyzed Si–O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study.
- Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si–H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Source: MDPI. [\[Link\]](#)
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Source: The Journal of Non-Crystalline Solids. [\[Link\]](#)
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Source: Chemistry Steps. [\[Link\]](#)
- Organosilicon Reagents in Natural Product Synthesis.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Source: Master Organic Chemistry. [\[Link\]](#)
- Reductions using NaBH4, LiAlH4. Source: Chemistry LibreTexts. [\[Link\]](#)
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Source: Frontiers in Chemistry. [\[Link\]](#)

- Nucleophiles and Electrophiles. Source: Master Organic Chemistry. [Link]
- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.
- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Dichloromethylphenylsilane | C₇H₈Cl₂Si | CID 9006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Dichloromethylphenylsilane | 149-74-6 [chemicalbook.com]
- 4. Dichloro(methyl)phenylsilane, 98% (149-74-6) - Dichloro(methyl)phenylsilane, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 5. Dichloro(methyl)phenylsilane | CAS#:149-74-6 | Chemsoc [chemsoc.com]
- 6. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]

- 15. LiAlH₄ and NaBH₄ Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Foreword: Situating Dichloromethylphenylsilane in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109416#dichloromethylphenylsilane-chemical-reactivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com